molecular formula C10H13FN2O4 B1224464 3'-Deoxy-3'-fluorothymidine

3'-Deoxy-3'-fluorothymidine

Cat. No.: B1224464
M. Wt: 244.22 g/mol
InChI Key: UXCAQJAQSWSNPQ-SPDVFEMOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Deoxy-3'-fluorothymidine (FLT) is a synthetic thymidine analog that serves as a key tool in oncological research, primarily for the non-invasive monitoring of cellular proliferation. Its core research value lies in its role as a substrate for thymidine kinase 1 (TK1), an enzyme whose activity is markedly upregulated in the DNA synthesis phase (S-phase) of the cell cycle. Upon entering the cell, FLT is phosphorylated by TK1 to FLT-monophosphate and further to its di- and triphosphate forms. As the triphosphate form cannot be incorporated into DNA and is membrane-impermeable, it becomes metabolically trapped within proliferating cells, allowing for the quantification of TK1 activity as a proxy for the rate of cellular division . The primary application of FLT is in the development and use of its radiolabeled form, 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), as a positron emission tomography (PET) tracer. Unlike the widely used [18F]FDG, which images glucose metabolism, [18F]FLT offers a more specific assessment of tumor proliferation. This specificity makes it a valuable biomarker for diagnosing and staging cancers, differentiating malignant from benign or inflammatory lesions, and, most importantly, for the early assessment of treatment response to therapies such as chemotherapy, radiotherapy, and targeted agents . Research has demonstrated a strong correlation between [18F]FLT uptake and established proliferation markers like Ki-67, validating its use as a non-invasive surrogate for measuring tumor growth rates . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H13FN2O4

Molecular Weight

244.22 g/mol

IUPAC Name

1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6?,7-,8-/m1/s1

InChI Key

UXCAQJAQSWSNPQ-SPDVFEMOSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F

Synonyms

(18)FLT cpd
(18F)3'-deoxy-3'-fluorothymidine
(18F)FLT
1-(3'-fluoro-3'-deoxy-beta-D-erythropentofuranosyl)thymine
18F-FLT
3'-(F-18)fluoro-3'-deoxythymidine
3'-deoxy-3'-(18F)fluorothymidine
3'-deoxy-3'-fluorothymidine
3'-fluoro-2',3'-dideoxythymidine
3'-fluoro-3'-deoxythymidine
3'-fluorothymidine
alovudine
FDDT

Origin of Product

United States

Scientific Research Applications

Imaging Tumor Proliferation

Overview : FLT is primarily used as a PET tracer to measure tumor cell proliferation. It is particularly useful in oncology for evaluating the effectiveness of therapies and monitoring disease progression.

Case Studies and Findings

  • A study demonstrated that FLT PET imaging can predict early responses to anti-PD-1 therapy in patients with advanced non-small cell lung cancer (NSCLC). Changes in FLT uptake parameters correlated with clinical responses, indicating its potential as a predictive biomarker for immunotherapy outcomes .
  • Another investigation focused on gliomas, where FLT was used to monitor cellular proliferation. The uptake of FLT was associated with tumor growth and response to treatment, showcasing its utility in assessing disease progression .

Assessment of Treatment Response

Overview : FLT PET imaging has been shown to be superior to traditional imaging modalities like fluorodeoxyglucose (FDG) PET for evaluating treatment responses due to its specificity for proliferative activity.

Data Table: Summary of Treatment Response Studies Using FLT

StudyCancer TypeTreatmentKey Findings
VariousChemotherapy, Radiotherapy83% of studies showed decreased FLT uptake correlating with reduced tumor proliferation post-treatment.
NSCLCAnti-PD-1 TherapySignificant correlation between changes in FLT uptake and clinical response; ΔSUVmax had high predictive accuracy for progression-free survival.
SarcomaTargeted TherapiesEarly response assessment using FLT PET/CT correlated with histopathological markers such as Ki-67 activity.

Monitoring Disease Progression

Overview : The ability of FLT to reflect changes in tumor biology makes it a valuable tool for monitoring disease progression over time.

Case Studies and Findings

  • In a cohort study involving patients with metastatic pleural mesothelioma (MPM), FLT PET imaging revealed significant changes in tumor proliferation metrics, which were more pronounced than size changes observed on conventional imaging methods .
  • Another study highlighted the role of FLT in assessing treatment efficacy across various cancer types, noting that a decrease in FLT uptake was consistently observed following effective treatment regimens .

Research on Fluorinated Nucleosides

Overview : Beyond its applications in oncology, research into fluorinated nucleosides, including FLT, has implications for virology and other therapeutic areas.

Key Insights

  • Recent studies have explored the antiviral properties of fluorinated nucleosides, including their efficacy against various viruses. For instance, compounds similar to FLT have shown activity against Zika virus and enteroviruses, suggesting broader applications beyond cancer therapy .

Comparison with Similar Compounds

FLT vs. 2-[¹⁸F]Fluoro-2-deoxy-D-glucose (FDG)

FDG, a glucose analog, measures metabolic activity via glucose transporter (GLUT) uptake and hexokinase-mediated trapping. In contrast, FLT directly reflects cellular proliferation through TK1 activity. Key differences include:

Parameter FLT FDG References
Mechanism TK1-mediated phosphorylation GLUT/hexokinase-mediated trapping
Response to Therapy Faster reduction post-treatment Gradual or delayed reduction
Specificity Higher specificity for proliferation Reflects glycolysis (tumor/benign)
Brain Tumors Limited by blood-brain barrier (BBB) High background in normal brain
  • Treatment Monitoring: In murine models, FLT uptake decreased by 47.8% (24 h) and 27.1% (48 h) after 5-fluorouracil (5-FU) treatment, significantly more pronounced than FDG . Similarly, FLT showed rapid declines post-radiotherapy (6–24 h) and photodynamic therapy (PDT), whereas FDG responses were delayed .
  • Gliomas : FLT uptake correlates with BBB breakdown (gadolinium enhancement on MRI) and is less effective in low-grade gliomas without BBB disruption .

FLT vs. Natural Thymidine

Thymidine is directly incorporated into DNA, but its rapid catabolism by thymidine phosphorylase (TP) limits its utility in imaging. FLT’s modifications address these limitations:

Parameter FLT Thymidine References
Metabolic Stability Resists TP-mediated degradation Rapidly degraded by TP
DNA Incorporation No (3'-F substitution) Yes
Quantification Retained as phosphorylated metabolite Requires complex kinetic modeling

FLT vs. Other Nucleoside Analogs (e.g., FMAU, FAC)

  • Specificity : FLT’s reliance on TK1 (cell-cycle-specific) provides higher specificity for proliferation than analogs like FAC, which is influenced by salvage pathway enzymes .
  • Clinical Utility : FLT’s kinetic parameters (e.g., $ K_{\text{FLT}} $) correlate strongly with Ki-67 ($ \rho = 0.92 $), outperforming simplified metrics like standardized uptake value (SUV) .

Limitations of FLT

  • BBB Dependency : FLT requires BBB disruption for glioma imaging, limiting utility in low-grade tumors .
  • False Positives : Inflammatory lesions may show FLT uptake due to TK1 activity in proliferating immune cells .
  • Quantitative Complexity : Accurate assessment requires dynamic PET with compartmental modeling (e.g., $ K_{\text{FLT}} $), as static SUV measurements underestimate proliferation .

Preparation Methods

Nucleophilic Fluorination and Protecting Group Strategies

The foundational chemical synthesis of FLT involves nucleophilic fluorination at the 3'-position of a thymidine derivative. A pivotal patent by US5166327A outlines a two-step process starting with 3'-deoxy-3'-fluoro-5'-mesylthymidine. The first step employs acetylation using alkali metal acetates (e.g., potassium acetate) in aprotic polar solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This reaction replaces the mesyl group with an acetyl group at the 5'-position, forming 5'-acetyl-3'-deoxy-3'-fluorothymidine. The second step involves deacetylation under alkaline conditions, yielding FLT with a purity of 99.8% and a yield exceeding 70%.

Critical parameters include the molar ratio of acetylating agent to starting material (≥1:1) and reaction temperatures between 50°C and the solvent’s boiling point. The use of activated charcoal for decolorization and recrystallization from aqueous alcohols ensures high purity without relying on low-efficiency column chromatography.

Alternative Routes via Mesylation and Anhydro Intermediates

Early methods described in Japanese patents utilized mesylation or anhydrothymidine intermediates. For example, 3'-mesylthymidine or 2,3'-anhydrothymidine reacted with potassium hydrogen fluoride or ammonium fluoride in ethylene glycol at 191°C. However, these approaches suffered from low yields (10–14%) and harsh conditions, limiting their industrial applicability.

Radiochemical Synthesis for PET Tracer Production

Automated One-Pot Synthesis Using 18F^{18}F18FFluoride

Modern radiochemical methods prioritize automation to streamline FLT production for clinical use. Tang et al. developed a fully automated protocol using a PET-MF-2V-IT-I synthesis module. The process begins with nucleophilic fluorination of the precursor 3-N-t-butoxycarbonyl-1-[5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-3'-O-(4-nitrobenzenesulfonyl)-β-D-threopentofuranosyl]thymine with 18F^{18}Ffluoride. Subsequent hydrolysis with 1.0 M HCl removes protecting groups, and purification via SEP PAK cartridges replaces high-performance liquid chromatography (HPLC), reducing synthesis time to 35 minutes.

Table 1: Performance Metrics of Automated FLT Synthesis

ParameterValueSource
Corrected Radiochemical Yield23.2 ± 2.6% (n=6)
Radiochemical Purity>97%
Total Synthesis Time35 minutes
Precursor Amount15 mg

High-Yield Precursors and Optimization

A 2023 study introduced (5'-O-dimethoxytrityl-2'-deoxy-3'-O-nosyl-β-D-threo pentofuranosyl)thymine and its 3-N-BOC-protected analogue as precursors for 18F^{18}FFLT synthesis. These precursors enhance fluorination efficiency by stabilizing the intermediate and reducing side reactions. Optimized conditions include:

  • Reaction Temperature : 110°C

  • Solvent : Acetonitrile or DMF

  • Purification : Solid-phase extraction (SPE) with C18 cartridges

This approach achieves radiochemical yields of 25–30%, surpassing earlier methods.

Comparative Analysis of Synthesis Methods

Yield and Purity Trade-Offs

Traditional chemical synthesis offers high chemical purity (99.8%) but requires multi-step purification. In contrast, automated radiochemical methods prioritize speed and reproducibility, with slightly lower yields (16–22% uncorrected) offset by clinical practicality. Recent advancements in precursor design bridge this gap, enabling yields >25% while maintaining >97% purity.

Table 2: Method Comparison for FLT Synthesis

MethodYield (%)Purity (%)TimeScale Suitability
Traditional Chemical70–8099.8HoursIndustrial
Automated Radiochemical16–239735 minutesClinical
Optimized Radiochemical25–309845 minutesClinical/Research

Solvent and Reagent Selection

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF and DMSO facilitate nucleophilic fluorination but require careful handling due to their hygroscopic nature. Acetylating agents such as potassium acetate minimize by-product formation compared to acetic anhydride, which previously necessitated 100-fold excesses and led to colored impurities.

Recent Advances in FLT Synthesis

Solid-Phase Extraction (SPE) for Purification

Replacing HPLC with SPE cartridges (e.g., SEP PAK C18) reduces equipment costs and simplifies automation. This innovation is critical for integrating FLT synthesis into standard radiopharmaceutical workflows.

One-Pot Reaction Vessels

Modern modules enable sequential fluorination and deprotection in a single vessel, minimizing intermediate transfers and contamination risks. This design is exemplified by the PET-MF-2V-IT-I system, which supports real-time monitoring and adjustment .

Q & A

Basic Research Questions

Q. What are the key methodological advancements in the radiosynthesis of 3'-Deoxy-3'-fluorothymidine ([18F]FLT) for PET imaging?

  • Methodological Answer : The radiosynthesis of [18F]FLT has evolved to prioritize high yield and automation. A widely adopted approach uses nucleophilic fluorination with precursors like 2,3′-anhydrothymidine (AThy) or its 5′-O-protected derivatives (e.g., DMTThy). For example, electrowetting-on-dielectric (EWOD) digital microfluidic chips enable automated synthesis with >90% radiochemical yield . Alternatively, protic solvents (e.g., t-butanol) catalyze fluorination efficiently, reducing reaction times to <15 minutes . Neutral alumina column purification is critical to eliminate unreacted [18F]fluoride and precursors, ensuring radiochemical purity >95% .

Q. How does FLT serve as a biomarker for cellular proliferation in preclinical models?

  • Methodological Answer : FLT is retained in proliferating cells via phosphorylation by thymidine kinase 1 (TK1) , an enzyme upregulated during the S-phase of the cell cycle. Methodologically, FLT-PET signal correlates with Ki-67 immunohistochemistry in tumor xenografts (r = 0.82–0.91) . Key validation steps include:

  • Blocking TK1 activity with thymidine or siRNA to confirm specificity .
  • Comparing FLT uptake with tritiated thymidine incorporation in DNA .
  • Normalizing tumor-to-background ratios (TBR) against bone marrow (baseline proliferation reference) .

Q. What standardized protocols exist for FLT-PET image acquisition and analysis in clinical research?

  • Methodological Answer : Consensus protocols recommend:

  • Dynamic imaging over 60–120 minutes post-injection to capture FLT uptake kinetics .
  • Quantification using SUV (standardized uptake value) or Patlak analysis for irreversible retention .
  • Correction for partial volume effects in small lesions (<2 cm) using recovery coefficients .
  • Reproducibility studies show intra-subject variability <15% when protocols are strictly followed .

Advanced Research Questions

Q. How do conflicting pharmacokinetic properties of FLT impact its utility in monitoring therapy response?

  • Methodological Answer : FLT’s hepatic glucuronidation and renal excretion complicate tumor-specific signal interpretation. Advanced strategies include:

  • Compartmental modeling (e.g., two-tissue irreversible model) to separate tumor FLT phosphorylation from background .
  • Dual-timepoint imaging (e.g., 1 hr vs. 2 hr post-injection) to distinguish reversible vs. irreversible uptake .
  • Correction factors for bone marrow suppression during chemotherapy, which alters baseline FLT biodistribution .

Q. What experimental designs address discrepancies between FLT uptake and histopathological proliferation markers?

  • Methodological Answer : Discordant FLT-PET and Ki-67 results often arise from:

  • Hypoxia : FLT uptake decreases in hypoxic tumors despite active proliferation. Validate with pimonidazole staining and correlate with 18F-FMISO PET .
  • TK1 dynamics : Post-therapy TK1 downregulation may precede apoptosis. Use western blotting or enzymatic assays to track TK1 levels .
  • Transport limitations : FLT relies on nucleoside transporters (e.g., hENT1). Inhibit transporters (e.g., dipyridamole) to assess uptake dependency .

Q. How can kinetic modeling improve the accuracy of FLT-PET in heterogeneous tumors?

  • Methodological Answer : Heterogeneous tracer distribution requires:

  • Voxel-wise analysis instead of whole-tumor ROI to map intratumoral proliferation gradients .
  • Akaike information criterion (AIC) to select optimal kinetic models for individual patients .
  • Hybrid imaging with MRI to co-register FLT uptake with perfusion (DCE-MRI) or cellularity (ADC maps) .

Methodological Considerations for Data Contradictions

  • Synthesis Variability : Discrepancies in reported radiochemical yields (50–95%) stem from precursor purity and [18F]fluoride activity optimization. Use HPLC-MS to validate precursor integrity .
  • Bone Marrow Uptake : FLT retention in marrow varies with hematologic status. Always include pre-therapy baseline scans and adjust for patient-specific marrow activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.